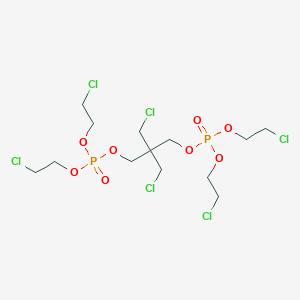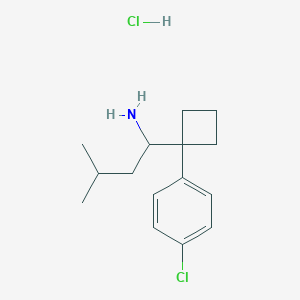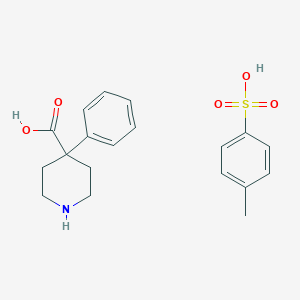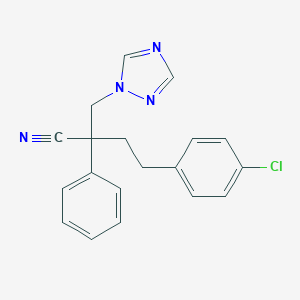
Fenbuconazol
Descripción general
Descripción
Fenbuconazole is a triazole fungicide known for its systemic, protectant, and curative actions. It is primarily used in agriculture to control a variety of fungal diseases such as powdery mildew, black rot, and scab. The compound has a low aqueous solubility but is soluble in many organic solvents. It is not volatile and can be persistent in both soil and water systems depending on local conditions .
Mecanismo De Acción
Fenbuconazole, also known as Fenbuconazol, is a triazole fungicide widely used in agriculture and horticulture for the control of various diseases . This article will delve into the mechanism of action of Fenbuconazole, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Fenbuconazole primarily targets fungi, acting by inhibiting sterol biosynthesis . Sterols are essential components of fungal cell membranes, and their disruption leads to impaired cell function and ultimately cell death .
Mode of Action
Fenbuconazole acts as a systemic protectant and curative . It inhibits the biosynthesis of sterols in fungi, preventing the formation of normal ergosterols at very specific sites in the biochemical pathway . This action disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Fenbuconazole is the sterol biosynthesis pathway in fungi . By inhibiting this pathway, Fenbuconazole disrupts the production of ergosterols, essential components of the fungal cell membrane. This disruption leads to impaired cell function and ultimately cell death .
Pharmacokinetics
Fenbuconazole exhibits low aqueous solubility but is soluble in many organic solvents . It is rapidly absorbed and eliminated, mainly in the faeces through significant biliary excretion . There is no evidence of significant retention in tissues . These properties impact the bioavailability of Fenbuconazole, influencing its efficacy as a fungicide.
Result of Action
The molecular and cellular effects of Fenbuconazole’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting sterol biosynthesis, Fenbuconazole prevents the formation of ergosterols, leading to impaired cell function and cell death . This results in the effective control of fungal diseases in crops.
Action Environment
The action, efficacy, and stability of Fenbuconazole can be influenced by environmental factors. It is moderately toxic to most aquatic species as well as earthworms and honeybees , indicating that its use must be carefully managed to minimize environmental impact.
Análisis Bioquímico
Biochemical Properties
Fenbuconazole plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol. By binding to this enzyme, Fenbuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . This interaction highlights the importance of Fenbuconazole in managing fungal infections in crops.
Cellular Effects
Fenbuconazole affects various types of cells and cellular processes. In fungal cells, it inhibits cell membrane synthesis, leading to increased membrane permeability and cell lysis. This disruption in cell membrane integrity affects cell signaling pathways, gene expression, and cellular metabolism. In plant cells, Fenbuconazole is absorbed and translocated, providing systemic protection against fungal pathogens. The compound’s impact on cell function includes the inhibition of fungal growth and the prevention of disease spread .
Molecular Mechanism
The molecular mechanism of Fenbuconazole involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51). This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and disrupting the ergosterol biosynthesis pathway. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which interfere with fungal cell membrane integrity and function. Additionally, Fenbuconazole may induce changes in gene expression related to stress response and detoxification pathways in fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenbuconazole change over time. The compound exhibits stability under various conditions, but its degradation can occur due to environmental factors such as light, temperature, and microbial activity. Long-term exposure to Fenbuconazole in in vitro and in vivo studies has shown that it can lead to adaptive responses in fungal cells, including the upregulation of detoxification enzymes and efflux pumps. These adaptive responses may reduce the efficacy of Fenbuconazole over time .
Dosage Effects in Animal Models
The effects of Fenbuconazole vary with different dosages in animal models. At low doses, the compound effectively controls fungal infections without causing significant adverse effects. At high doses, Fenbuconazole can exhibit toxic effects, including hepatotoxicity and reproductive toxicity. Studies have shown that the threshold for toxic effects is dose-dependent, and careful dosage management is essential to minimize adverse outcomes while maintaining efficacy .
Metabolic Pathways
Fenbuconazole is metabolized through various pathways, including hydroxylation, demethylation, and conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 monooxygenases, which facilitate the oxidative transformation of Fenbuconazole into more water-soluble metabolites. These metabolites are then excreted through urine and feces. The metabolic pathways of Fenbuconazole play a crucial role in determining its persistence and bioavailability in the environment .
Transport and Distribution
Within cells and tissues, Fenbuconazole is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and bioavailability .
Subcellular Localization
Fenbuconazole’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with the lanosterol 14α-demethylase enzyme. This localization is facilitated by targeting signals and post-translational modifications that direct Fenbuconazole to specific compartments within the cell. The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenbuconazole is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with phenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then reacted with 1,2,4-triazole under specific conditions to yield fenbuconazole .
Industrial Production Methods
Industrial production of fenbuconazole involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Fenbuconazole undergoes various chemical reactions, including:
Oxidation: Fenbuconazole can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of fenbuconazole, and substituted triazole derivatives .
Aplicaciones Científicas De Investigación
Fenbuconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triazole chemistry and its interactions with various reagents.
Biology: Employed in studies to understand its effects on fungal cell membranes and sterol biosynthesis.
Medicine: Investigated for its potential antifungal properties in treating human fungal infections.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality
Comparación Con Compuestos Similares
Similar Compounds
- Tebuconazole
- Propiconazole
- Myclobutanil
- Triadimefon
- Prothioconazole
Uniqueness
Fenbuconazole is unique in its high efficacy at lower application rates compared to other azoles. It also has a broader spectrum of activity against various fungal pathogens and exhibits lower toxicity to non-target organisms .
Fenbuconazole’s persistence in soil and water systems, combined with its systemic action, makes it a valuable tool in integrated pest management programs .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032548 | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114369-43-6, 119611-00-6 | |
| Record name | Fenbuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbuconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenbuconazole?
A1: Fenbuconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol in fungal cell membranes. [, , , ] It specifically targets the enzyme cytochrome P450 14α-demethylase (CYP51), which is involved in the demethylation step of lanosterol to ergosterol. [, ] This disruption in ergosterol production leads to structural and functional changes in the fungal cell membrane, ultimately causing cell death. [, , ]
Q2: Are there analytical methods available for detecting and quantifying Fenbuconazole in various matrices?
A2: Yes, several analytical methods have been developed for Fenbuconazole quantification. One common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. [, ] This technique has been successfully applied to determine Fenbuconazole residues in various matrices, including fruits like acai and cupuaçu. [, , ] Other methods employed include High-Performance Liquid Chromatography with ultraviolet-visible detection (HPLC-UV/DAD). [, ]
Q3: How does the structure of Fenbuconazole relate to its activity as a fungicide?
A4: The structure of Fenbuconazole, like other triazole fungicides, plays a crucial role in its activity. [] The triazole ring is a key pharmacophore responsible for binding to the target enzyme, CYP51. Modifications to the structure, such as changes to the substituents on the triazole ring or alterations to the other parts of the molecule, can significantly impact its activity, potency, and selectivity. []
Q4: Are there any known synergistic effects of Fenbuconazole when combined with other fungicides?
A5: Research has explored the synergistic potential of Fenbuconazole in combination with other fungicide classes. One study investigated the efficacy of Fenbuconazole in combination with Cyprodinil, a pyrimidine amine fungicide. [] This combination aimed to enhance the spectrum of activity and potentially delay resistance development.
Q5: What are the environmental implications of using Fenbuconazole?
A6: As with any pesticide, the use of Fenbuconazole raises concerns about potential environmental impacts. Research is needed to assess its ecotoxicological effects on non-target organisms and its behavior in the environment. [] Understanding its degradation pathways and potential for bioaccumulation is crucial for developing strategies to mitigate any negative impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
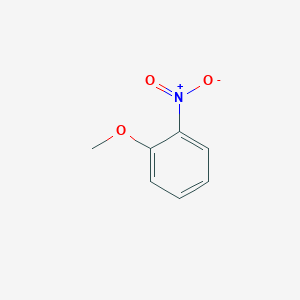
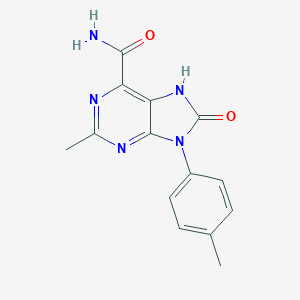
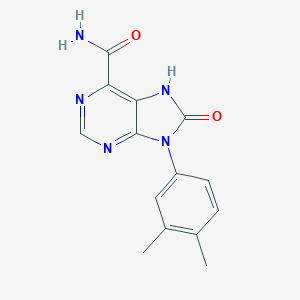


![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
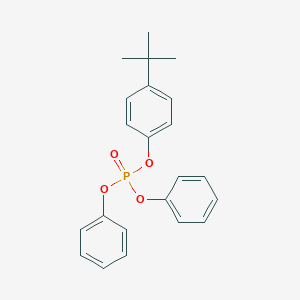
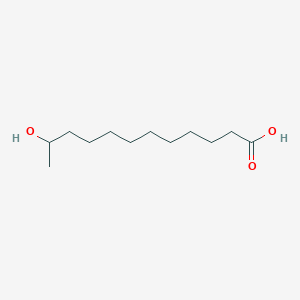
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)
